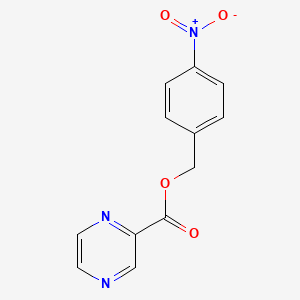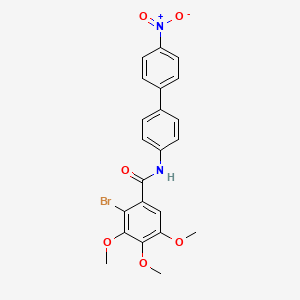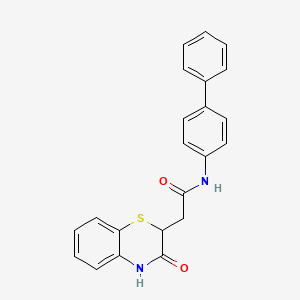
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide
Descripción general
Descripción
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPP is a proline-derived compound that has been shown to have significant biological activity, particularly in the area of cancer research.
Mecanismo De Acción
The mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune responses. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have significant biological activity in vitro, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain assays.
Direcciones Futuras
There are several directions for future research on N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide. One area of focus could be the development of more efficient synthesis methods for this compound, which could help make it more widely available for research purposes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could help identify potential targets for drug development. Finally, studies could be conducted to evaluate the efficacy of this compound in animal models of cancer, which could help determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)prolinamide has been the subject of numerous scientific studies, with particular focus on its potential as an anticancer agent. In vitro studies have shown that this compound has significant cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(2-pyrazol-1-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-6-2-5-18(15-20)17-8-10-19(11-9-17)25-23(29)21-7-3-14-27(21)22(28)16-26-13-4-12-24-26/h2,4-6,8-13,15,21H,3,7,14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHOAFOGILFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid](/img/structure/B3988888.png)





![N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B3988934.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3988940.png)
![2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3988945.png)
![methyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3988950.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3988958.png)

![4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3988986.png)
